molecular formula C26H30N4O2 B2532842 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide CAS No. 1116045-29-4

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B2532842
CAS No.: 1116045-29-4
M. Wt: 430.552
InChI Key: IXJRVLNLHOEMJP-UHFFFAOYSA-N
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Description

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with an ethylphenoxy group and a piperidine ring attached to a phenylethyl group

Preparation Methods

The synthesis of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. The ethylphenoxy group is then introduced via a nucleophilic substitution reaction. The piperidine ring is synthesized separately and then coupled with the pyrimidine core through an amide bond formation. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and pyrimidine rings, using reagents like sodium hydride or lithium diisopropylamide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.

Scientific Research Applications

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Biology: Researchers investigate its effects on cellular processes, including cell signaling pathways and gene expression. It is used in studies to understand its mechanism of action at the molecular level.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the molecular targets of the compound.

Comparison with Similar Compounds

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[6-(4-methoxyphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide: This compound has a methoxy group instead of an ethyl group, which may affect its chemical reactivity and biological activity.

    1-[6-(4-chlorophenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide: The presence of a chlorine atom can influence the compound’s interactions with molecular targets and its overall pharmacokinetic properties.

    1-[6-(4-fluorophenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide: The fluorine atom can enhance the compound’s stability and its ability to penetrate biological membranes.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-2-20-8-10-23(11-9-20)32-25-18-24(28-19-29-25)30-16-13-22(14-17-30)26(31)27-15-12-21-6-4-3-5-7-21/h3-11,18-19,22H,2,12-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJRVLNLHOEMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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